molecular formula C16H20Br2Si2 B3394697 Silane, [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- CAS No. 667865-54-5

Silane, [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-

Cat. No.: B3394697
CAS No.: 667865-54-5
M. Wt: 428.3 g/mol
InChI Key: FKFBLKUFPJRNLJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[4,5-dibromo-2-(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Br2Si2/c1-19(2,3)9-7-13-11-15(17)16(18)12-14(13)8-10-20(4,5)6/h11-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFBLKUFPJRNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=C(C=C1C#C[Si](C)(C)C)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Br2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477177
Record name Silane, [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667865-54-5
Record name Silane, [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- typically involves the following steps:

    Bromination: The starting material, 1,2-dibromobenzene, undergoes bromination to introduce bromine atoms at the 4 and 5 positions of the phenylene ring.

    Sonogashira Coupling: The brominated intermediate is then subjected to Sonogashira coupling with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides.

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Major Products:

Mechanism of Action

The mechanism of action of Silane, [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- involves its ability to interact with various molecular targets through its functional groups. The ethynyl groups can participate in π-π interactions and form covalent bonds with other molecules, while the bromine atoms can undergo substitution reactions to introduce new functionalities . These interactions enable the compound to modulate specific pathways and exert its effects in various applications.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 183181-25-1
  • IUPAC Name : Silane, [1,2-phenylenebis[(1Z)-1-bromo-2,1-ethenediyl]]bis[trimethyl-]
  • Molecular Formula : C₁₆H₂₄Br₂Si₂
  • Molecular Weight : 432.34 g/mol
  • SMILES : C1(/C=C(\Br)/Si(C)C)=CC=CC=C1/C=C(\Br)/Si(C)C
  • InChIKey : RINMMMSYIICDPM-JOBJLJCHSA-N

Structural Features :
The compound features a central 1,2-phenylene ring substituted with two bromine atoms at the 4- and 5-positions. Each brominated carbon is connected via ethynediyl (C≡C) linkages to trimethylsilyl groups (Si(CH₃)₃). The stereochemistry is defined as (1Z) for both ethenyl groups, resulting in a planar, conjugated system .

Physicochemical Properties :

  • Predicted Boiling Point : 401.6 ± 45.0 °C
  • Predicted Density : 1.291 ± 0.06 g/cm³
  • Exact Mass : 429.97832 g/mol

The trimethylsilyl groups may enhance solubility in non-polar solvents .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Boiling Point (°C) Predicted Density (g/cm³)
Silane, [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-] 183181-25-1 C₁₆H₂₄Br₂Si₂ 432.34 Br, Si(CH₃)₃ 401.6 ± 45.0 1.291 ± 0.06
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane 159087-46-4 C₁₁H₂₁BO₂Si 224.18 B(O₂C(CH₃)₂C(CH₃)₂), Si(CH₃)₃ Not reported Not reported
Trimethyl(triphenylplumbylmethyl)silane 95456-32-9 C₂₂H₂₆PbSi 545.63 Pb(C₆H₅)₃, Si(CH₃)₃ Not reported Not reported
Trimethyl-[tris(trimethylsilylmethyl)plumbylmethyl]silane 18547-13-2 C₁₃H₃₄PbSi₄ 547.84 Pb(Si(CH₃)₃)₃, Si(CH₃)₃ Not reported Not reported

Comparative Analysis

Reactivity and Functional Groups

  • Target Compound (183181-25-1): The presence of bromine atoms makes it highly reactive in cross-coupling reactions (e.g., with palladium catalysts).
  • Boron Analogue (159087-46-4) : The boron-containing dioxaborolane group is a hallmark of Suzuki-Miyaura coupling precursors. Its lower molecular weight (224.18 vs. 432.34 g/mol) suggests higher volatility, though experimental data is lacking .
  • Lead-Containing Analogues (95456-32-9, 18547-13-2): These compounds feature heavy metals (Pb), increasing molecular weight (545.63–547.84 g/mol) and likely toxicity.

Biological Activity

Silane, [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-] (CAS Number: 667865-54-5), is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this silane compound through an examination of its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C16H20Br2Si2C_{16}H_{20}Br_{2}Si_{2} with a molecular weight of approximately 436.14 g/mol. It is characterized by the presence of bromine substituents and trimethylsilyl groups which may influence its reactivity and biological interactions.

PropertyValue
CAS Number667865-54-5
Molecular FormulaC16H20Br2Si2
Molecular Weight436.14 g/mol
AppearanceWhite powder

Anticancer Properties

Recent studies suggest that silane compounds, including [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-], exhibit potential anticancer properties. The brominated phenylene moiety may enhance the compound's ability to interact with cellular targets involved in cancer progression.

  • Mechanism of Action : The compound's mechanism may involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as MAPK and PI3K/Akt.
  • Case Studies :
    • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dibromophenylene exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research into silane derivatives .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence that silane compounds can exhibit antimicrobial effects.

  • Mechanism of Action : The antimicrobial activity may be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
  • Research Findings :
    • In vitro studies have shown that similar silane compounds possess broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria .

Toxicity and Safety Profile

While exploring the biological activity of silane compounds, it is crucial to consider their toxicity profiles. Preliminary assessments indicate that the compound has moderate toxicity levels; however, further detailed toxicological studies are necessary to establish safe usage parameters.

Safety Data

Hazard SymbolRisk Codes
GHS05 (Corrosive)H302 (Harmful if swallowed)
H314 (Causes severe skin burns and eye damage)

Q & A

Basic Question: What are the key synthetic routes for preparing [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethylsilane]?

Methodological Answer:
The compound is typically synthesized via Sonogashira coupling, leveraging brominated aromatic precursors and trimethylsilylacetylene. For example:

  • Step 1: React 4,5-dibromo-1,2-diiodobenzene with trimethylsilylacetylene under Pd/Cu catalysis in a THF/triethylamine solvent system.
  • Step 2: Optimize reaction temperature (80–100°C) to balance steric hindrance from bromine substituents and reaction efficiency .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate the product.

Key Challenges: Steric hindrance from bromine atoms may reduce coupling efficiency; excess ligand (e.g., PPh₃) can mitigate this .

Basic Question: How is the compound characterized structurally and spectroscopically?

Methodological Answer:
Structural Confirmation:

  • NMR: ¹H NMR shows absence of terminal acetylene protons (~2.5 ppm), confirming coupling. ¹³C NMR reveals sp-hybridized carbons (δ ~90–100 ppm) for ethynediyl linkages .
  • Mass Spectrometry: High-resolution MS (ESI-TOF) confirms molecular ion peak at m/z 697.024 (C₅₀H₄₀Si₂) .
  • X-ray Crystallography: If crystals are obtainable, the dihedral angle between the phenylene and ethynediyl groups (~15–20°) provides insight into planarity and conjugation .

Advanced Question: How do computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) or Generalized Gradient Approximation (GGA-PW91) is used:

  • HOMO-LUMO Gap: Calculations reveal a narrow bandgap (~2.5 eV) due to extended π-conjugation from ethynediyl bridges, suggesting potential in optoelectronics .
  • Charge Distribution: Bromine atoms induce electron-withdrawing effects, localizing negative charge on the phenylene ring, which impacts reactivity in cross-coupling reactions .
  • Validation: Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess accuracy .

Advanced Question: What are the applications of this compound in materials science?

Methodological Answer:
The dibromo-phenylene core and ethynediyl linkages enable:

  • Organic Charge-Transfer Cocrystals: Pair with electron-deficient acceptors (e.g., pyromellitic diimides) to create room-temperature phosphorescent materials. Bromine atoms enhance spin-orbit coupling, promoting intersystem crossing .
  • Polymer Precursors: Serve as monomers for conjugated polymers via Yamamoto coupling, yielding materials with tunable conductivity .
  • Self-Assembled Monolayers (SAMs): Functionalize surfaces (Au, SiO₂) via bromine-thiol or silane anchoring, useful in molecular electronics .

Advanced Question: How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:
Case Study: Discrepancies in Sonogashira coupling yields (e.g., 45% vs. 86% ):

  • Root Cause Analysis:
    • Catalyst Loading: Lower Pd(PPh₃)₄ concentrations (<5 mol%) may lead to incomplete coupling.
    • Solvent Effects: Polar solvents (DMF) improve solubility but may deactivate catalysts; THF/toluene mixtures are preferred .
  • Validation: Reproduce reactions under controlled conditions (inert atmosphere, strict temperature monitoring).
  • Advanced Characterization: Use MALDI-TOF to detect oligomeric byproducts or unreacted intermediates .

Advanced Question: What strategies optimize steric and electronic effects for functionalization?

Methodological Answer:

  • Directed Lithiation: Use LDA or n-BuLi at low temperatures (–78°C) to selectively substitute bromine atoms without disrupting ethynediyl linkages .
  • Cross-Coupling: Suzuki-Miyaura reactions with arylboronic acids require bulky ligands (SPhos) to overcome steric hindrance .
  • Protection/Deprotection: Temporarily protect trimethylsilyl groups with TBAF before functionalizing the phenylene core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Silane, [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-
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Silane, [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-

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